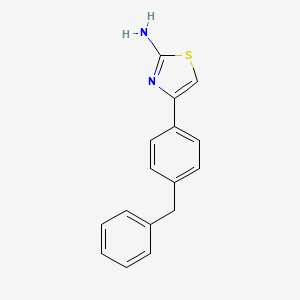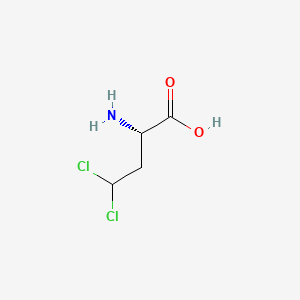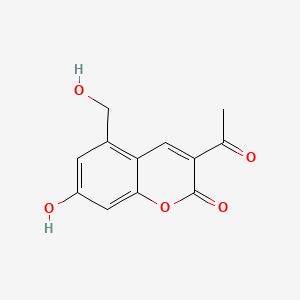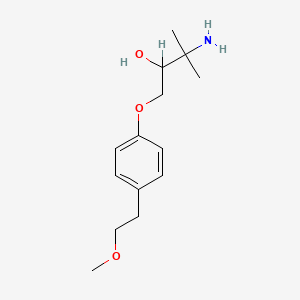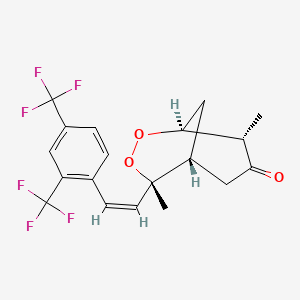
Atiprosin Maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atiprosin maleate is a compound known for its antihypertensive properties. It acts as a selective α1-adrenergic receptor antagonist, which helps in lowering blood pressure by relaxing blood vessels . Additionally, it possesses some antihistamine activity, although it is significantly weaker in this regard compared to its alpha-blocking effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of atiprosin maleate involves the reaction of atiprosin with maleic acid. Atiprosin itself is synthesized through a series of chemical reactions starting from basic organic compounds. The process typically involves the formation of a pyrazino[2’,3’:3,4]pyrido[1,2-a]indole structure, which is then reacted with maleic acid to form the maleate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Atiprosin maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
Atiprosin maleate has a wide range of applications in scientific research:
Mechanism of Action
Atiprosin maleate exerts its effects by selectively blocking α1-adrenergic receptors. This action prevents the binding of norepinephrine, a neurotransmitter that typically causes vasoconstriction. By inhibiting this binding, this compound promotes vasodilation, leading to a decrease in blood pressure . The molecular targets involved include the α1-adrenergic receptors located on the smooth muscle cells of blood vessels .
Comparison with Similar Compounds
Similar Compounds
Prazosin: Another α1-adrenergic receptor antagonist used to treat hypertension.
Ketanserin: A compound with both α1-adrenergic and serotonin receptor antagonistic properties.
Uniqueness
Atiprosin maleate is unique in its selective α1-adrenergic receptor antagonism combined with mild antihistamine activity. This dual action makes it a valuable compound for studying the interplay between adrenergic and histamine receptors .
Properties
CAS No. |
89303-64-0 |
|---|---|
Molecular Formula |
C24H33N3O4 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(2S,7R)-3-ethyl-17-methyl-6-propan-2-yl-3,6,10-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),11,13,15-tetraene |
InChI |
InChI=1S/C20H29N3.C4H4O4/c1-5-21-12-13-22(14(2)3)18-10-11-23-17-9-7-6-8-16(17)15(4)19(23)20(18)21;5-3(6)1-2-4(7)8/h6-9,14,18,20H,5,10-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t18-,20+;/m1./s1 |
InChI Key |
MPSLGGPOYBRWKD-ZKUJQEIMSA-N |
SMILES |
CCN1CCN(C2C1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CCN1CCN([C@H]2[C@H]1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCN1CCN(C2C1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
atiprosin atiprosin maleate AY 28,228 AY-28228 pyrazino(2',3':3,4)pyrido(1,2-a)indole-1-ethyl-1,2,3,4,4a,5,6,12b-octahydro-12-methyl-4-(1-methylethyl)-2-butanedioate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




